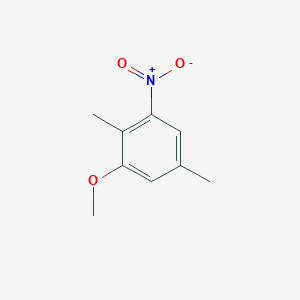

1-Methoxy-2,5-dimethyl-3-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

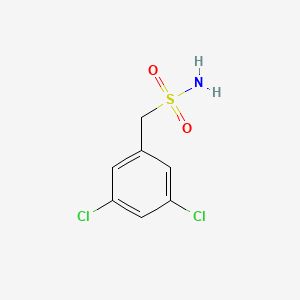

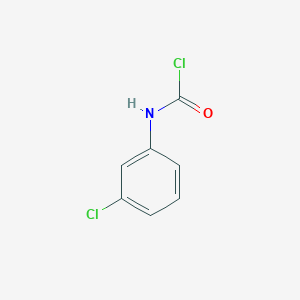

“1-Methoxy-2,5-dimethyl-3-nitrobenzene” is a nitro compound, which is a class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound is a derivative of benzene, which is an aromatic compound .

Synthesis Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Nitration of aromatic compounds such as benzene takes place readily in the liquid phase .

Molecular Structure Analysis

The molecular formula of “1-Methoxy-2,5-dimethyl-3-nitrobenzene” is C9H11NO3 . The nitro group has a full positive charge on nitrogen and a half-negative charge on each oxygen . This is in accord with the high dipole moments of nitro compounds .

Chemical Reactions Analysis

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

Physical And Chemical Properties Analysis

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low . Nitro groups of nitroalkanes can be identified by strong infrared bands .

Wissenschaftliche Forschungsanwendungen

Structural Analysis of Methoxybenzenes Research on substituted methoxybenzenes, including compounds similar to 1-Methoxy-2,5-dimethyl-3-nitrobenzene, reveals insights into their molecular structure. The planarity of molecules and the formation of hydrogen-bonded dimers in these compounds are crucial for understanding their chemical properties and potential applications (Fun et al., 1997).

Reactions with Alkaline Hydrolysis The alkaline hydrolysis of similar nitrobenzenes and methoxy nitrobenzenes, including 1-Methoxy-2,5-dimethyl-3-nitrobenzene, has been studied. The reaction rates correlated with the acidity function of the medium, providing insights into the reaction mechanisms and substrate reactivity (Bowden & Cook, 1971).

Atmospheric Reactivity and SOA Formation Methoxyphenols like 1-Methoxy-2,5-dimethyl-3-nitrobenzene are involved in atmospheric chemistry. Their reaction with hydroxyl radicals leads to the formation of nitroguaiacols as main oxidation products, which are significant for understanding secondary organic aerosol (SOA) formation and gas-phase oxidation processes (Lauraguais et al., 2014).

Organic Synthesis and Chemical Reactions The compound's reactivity is explored in various organic synthesis reactions, such as Lewis acid-directed reactions with quinones and styrenyl systems. These studies are fundamental for developing new synthetic methods and understanding the reactivity of such compounds (Engler & Iyengar, 1998).

Formation and Reactivity of Derivatives Research on the formation of derivatives of 1-Methoxy-2,5-dimethyl-3-nitrobenzene and their subsequent reactivity offers insights into potential applications in synthetic chemistry, particularly in the creation of novel organic compounds (Kawakami & Suzuki, 2000).

Cryocrystallization for Structural Studies The in-situ cryocrystallization technique has been applied to compounds similar to 1-Methoxy-2,5-dimethyl-3-nitrobenzene, providing a method to obtain crystal structures of liquids at room temperature. This technique is essential for understanding the molecular and crystal structure of such compounds (Sparkes, Sage, & Yufit, 2014).

Eigenschaften

IUPAC Name |

1-methoxy-2,5-dimethyl-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-8(10(11)12)7(2)9(5-6)13-3/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWRGXSPBQNIGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60609311 |

Source

|

| Record name | 1-Methoxy-2,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-2,5-dimethyl-3-nitrobenzene | |

CAS RN |

52415-07-3 |

Source

|

| Record name | 1-Methoxy-2,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60609311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d]oxazole-2-carbohydrazide](/img/structure/B1357808.png)

acetic acid](/img/structure/B1357823.png)